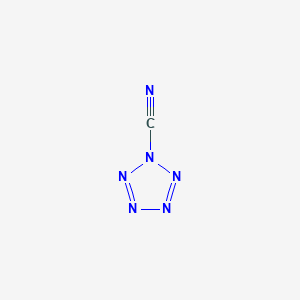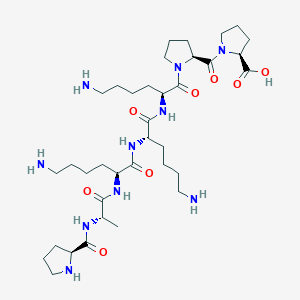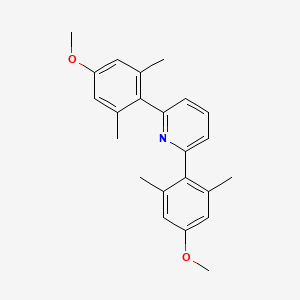![molecular formula C16H16O3S2 B12538508 2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid CAS No. 864364-86-3](/img/structure/B12538508.png)
2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid is an organic compound with the molecular formula C15H16OS2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-hydroxy-3-(phenylsulfanyl)propyl sulfide. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet industrial demands. Advanced purification techniques are employed to ensure the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl and sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in its reactivity and biological activity. For example, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid: Shares the hydroxyl group but lacks the sulfanyl groups.
2-{[2-Hydroxy-3-(methylsulfanyl)propyl]sulfanyl}benzoic acid: Similar structure but with a methyl group instead of a phenyl group.
2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene: Lacks the carboxylic acid group.
Uniqueness
The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields .
Properties
CAS No. |
864364-86-3 |
|---|---|
Molecular Formula |
C16H16O3S2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(2-hydroxy-3-phenylsulfanylpropyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C16H16O3S2/c17-12(10-20-13-6-2-1-3-7-13)11-21-15-9-5-4-8-14(15)16(18)19/h1-9,12,17H,10-11H2,(H,18,19) |
InChI Key |
JDKCAUDFYGXHTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC(CSC2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid](/img/structure/B12538441.png)
![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol](/img/structure/B12538452.png)
![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)



![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)
![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)


